4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methoxyphenyl group and an amine group, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: Starting with 4-methoxybenzaldehyde and hydrazine hydrate, the condensation reaction forms the pyrazol ring.
Methylation: The resulting pyrazol is then methylated using methyl iodide to introduce the methyl group at the desired position.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the pyrazol ring and subsequent methylation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the pyrazol ring or the amine group.
Substitution: Substitution reactions can introduce different functional groups at the pyrazol ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced pyrazol derivatives and amines.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the pyrazol ring.
1-Methyl-1H-pyrazol-5-amine: Similar but without the methoxyphenyl group.
4-(4-Methoxyphenyl)-1H-pyrazole: Similar but without the amine group.
Uniqueness: 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its combination of the methoxyphenyl group and the pyrazol ring, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for various fields.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)10(7-13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTRDHBYZRBYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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